Thiophene-2-sulfonyl bromide

Vue d'ensemble

Description

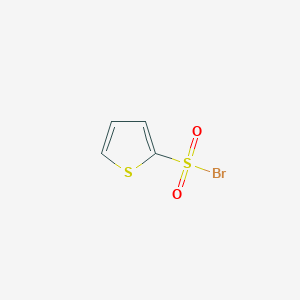

Thiophene-2-sulfonyl bromide is an organosulfur compound that features a thiophene ring substituted with a sulfonyl bromide group at the 2-position. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Thiophene-2-sulfonyl bromide can be synthesized through several methods. One common approach involves the bromination of thiophene-2-sulfonic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Thiophene-2-sulfonyl bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.

Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis :

- Thiophene-2-sulfonyl bromide serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides, which are important in medicinal chemistry .

- The compound has been employed in the synthesis of tolbutamide, a drug used for managing type II diabetes mellitus. This highlights its significance in pharmaceutical applications .

-

Pharmaceutical Development :

- The compound's ability to introduce sulfonyl groups into target molecules makes it essential for developing new drugs. For instance, it has been used to synthesize antithrombotic agents, showcasing its relevance in cardiovascular medicine .

- Additionally, this compound has been utilized in the creation of various biologically active compounds, including those with antimicrobial properties .

-

Material Science :

- In material science, thiophene derivatives are explored for their electronic properties. This compound can be used as a building block for creating conductive polymers and materials with specific electronic characteristics .

- Its application extends to the development of sensors and devices that leverage the unique properties of thiophene-based materials.

Case Study 1: Synthesis of Tolbutamide

A notable application of this compound was demonstrated in a study where it was used to synthesize tolbutamide. The process involved oxidative functionalization of p-toluenethiol leading to a sulfonamide derivative, which was further acylated to produce tolbutamide with an isolated yield of 71% . This case underscores the compound's utility in pharmaceutical synthesis.

Case Study 2: Development of Conductive Polymers

Research has shown that this compound can be incorporated into polymer matrices to enhance electrical conductivity. This application is particularly relevant in developing organic electronic devices, where thiophene derivatives contribute to improved performance metrics .

Mécanisme D'action

The mechanism of action of thiophene-2-sulfonyl bromide largely depends on its chemical reactivity. In nucleophilic substitution reactions, the bromide group is displaced by a nucleophile, forming a new bond with the thiophene ring. The sulfonyl group can interact with various molecular targets, potentially altering their function and leading to biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-sulfonic acid: Similar structure but lacks the bromide group, making it less reactive in substitution reactions.

Thiophene-2-sulfonamide: Formed by the substitution of the bromide group with an amine, used in medicinal chemistry.

Thiophene-2-sulfonate: Formed by the substitution of the bromide group with an alcohol or thiol, used in materials science.

Uniqueness

Thiophene-2-sulfonyl bromide is unique due to its high reactivity, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions allows for the creation of a wide range of derivatives with diverse applications .

Activité Biologique

Thiophene-2-sulfonyl bromide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Overview of Thiophene Derivatives

Thiophene derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial , anti-inflammatory , antitumor , and analgesic properties, among others. The sulfonyl group in this compound enhances its reactivity and biological profile, making it a valuable candidate for drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, inhibiting their growth and providing a potential treatment option for skin infections .

- Anti-inflammatory Effects : Compounds with thiophene structures have shown anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines and mediators .

- Antitumor Activity : Research indicates that thiophene derivatives can act on multiple pathways involved in cancer progression, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics .

- Anti-inflammatory Research : In vitro assays demonstrated that this compound reduced the production of inflammatory markers in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .

- Antitumor Activity : A series of experiments assessed the cytotoxic effects of thiophene derivatives on cancer cell lines. The findings revealed that this compound induced apoptosis in specific cancer cells, highlighting its potential role in cancer therapy .

Data Table: Biological Activities of Thiophene Derivatives

Propriétés

IUPAC Name |

thiophene-2-sulfonyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCGPQXKTYHYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.